4-(3-Fluoropropoxy)-3,5-dimethoxyphenethylamine
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Overview
Description
4-(3-Fluoropropoxy)-3,5-dimethoxyphenethylamine is a chemical compound that belongs to the class of phenethylamines This compound is characterized by the presence of a fluoropropoxy group and two methoxy groups attached to the phenethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoropropoxy)-3,5-dimethoxyphenethylamine typically involves multiple steps. One common method starts with the preparation of 3,5-dimethoxyphenethylamine, which is then subjected to a nucleophilic substitution reaction with 3-fluoropropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoropropoxy)-3,5-dimethoxyphenethylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its pharmacological properties.
Substitution: The fluoropropoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various reduced phenethylamine derivatives .
Scientific Research Applications
4-(3-Fluoropropoxy)-3,5-dimethoxyphenethylamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.
Mechanism of Action
The mechanism of action of 4-(3-Fluoropropoxy)-3,5-dimethoxyphenethylamine involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, particularly those involved in the modulation of serotonin and dopamine pathways. This interaction can lead to various physiological effects, which are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Fluoropropoxy)-3-methoxyphenethylamine
- 4-(3-Fluoropropoxy)phenylmethanol
- 3,5-Dimethoxyphenethylamine
Uniqueness
4-(3-Fluoropropoxy)-3,5-dimethoxyphenethylamine is unique due to the presence of both fluoropropoxy and methoxy groups, which confer distinct chemical and pharmacological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research .
Properties
IUPAC Name |
2-[4-(3-fluoropropoxy)-3,5-dimethoxyphenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO3/c1-16-11-8-10(4-6-15)9-12(17-2)13(11)18-7-3-5-14/h8-9H,3-7,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAGEKSBHIYXPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCCCF)OC)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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